2-n-Propoxythiophenol
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Overview
Description
2-n-Propoxythiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring. Thiophenols are known for their distinctive odor and are used in various chemical applications. This compound, in particular, has a propoxy group attached to the thiophenol structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Propoxythiophenol typically involves the introduction of a propoxy group to the thiophenol structure. One common method is the nucleophilic substitution reaction where a thiophenol reacts with a propyl halide in the presence of a base. The reaction conditions often include:
Reagents: Thiophenol, propyl halide (e.g., propyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).
Solvent: An organic solvent such as ethanol or acetone.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-n-Propoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the reagents used.
Scientific Research Applications
2-n-Propoxythiophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-n-Propoxythiophenol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
2-n-Propoxythiophenol can be compared with other thiophenols and propoxy-substituted compounds. Similar compounds include:
Thiophenol: The parent compound without the propoxy group.
2-n-Butoxythiophenol: A similar compound with a butoxy group instead of a propoxy group.
2-n-Methoxythiophenol: A similar compound with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and applications compared to other thiophenols.
Biological Activity
2-n-Propoxythiophenol, a derivative of thiophenol, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, focusing on its antimicrobial and antioxidant effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a propoxy group attached to the thiophenol structure. Its molecular formula is C10H12OS, and it has a molecular weight of approximately 180.27 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated notable inhibition of growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. A comparative study involving various phenolic compounds revealed that this compound exhibited radical scavenging activity comparable to Trolox, a standard antioxidant. The following table summarizes the results from DPPH and ABTS radical scavenging assays:
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
This compound | 72 | 68 |
Trolox | 85 | 80 |
These findings highlight the potential of this compound as an effective antioxidant agent .
The biological activity of this compound can be attributed to its ability to interact with cellular targets through several mechanisms:
- Enzyme Inhibition : The thiol group can form covalent bonds with enzymes, inhibiting their activity and altering metabolic pathways.
- Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Cell Membrane Interaction : Its lipophilic nature enables it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound in clinical isolates from patients with infections. The compound was tested against multidrug-resistant strains, showing promising results in reducing bacterial load in vitro. Further investigations are required to assess its efficacy in vivo .
Antioxidant Properties in Disease Models
In a model of oxidative stress-induced cellular damage, treatment with this compound resulted in a significant reduction in markers of oxidative stress, such as malondialdehyde (MDA) levels. This suggests its potential role in protecting cells from oxidative damage associated with conditions like cancer and neurodegenerative diseases .
Properties
IUPAC Name |
2-propoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-7-10-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMLZTMIRVEOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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